molecular formula C8H13ClF3NO2 B1447108 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1803584-12-4

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1447108
M. Wt: 247.64 g/mol
InChI Key: HILXVLFKNDOPHA-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 247.64 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride” is 1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H . This indicates that the compound has a piperidine ring with a trifluoroethyl group and a carboxylic acid group attached to it.


Physical And Chemical Properties Analysis

“1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride” is a solid at room temperature . The predicted melting point is 296.01° C, and the predicted boiling point is 246.3° C at 760 mmHg . The density is predicted to be 1.3 g/cm^3 .

Scientific Research Applications

Organic Acids in Industrial Applications

Organic acids, including carboxylic acids, play a significant role in various industrial applications, especially in the oil and gas sector. They are used as alternatives to hydrochloric acid in acidizing operations to avoid issues like high corrosion rates and lack of penetration. Organic acids such as formic, acetic, citric, and lactic acids are employed for formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents. These applications underline the importance of organic acids in enhancing operational efficiency and reducing environmental impact in oil and gas operations. The versatility of organic acids, including those similar in functionality to 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride, underscores their value in industrial applications beyond their traditional uses (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Environmental Concerns and Alternatives

The environmental persistence and toxicity of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are related to fluorinated carboxylic acids, have led to increased regulatory scrutiny and research into safer alternatives. Studies focusing on the environmental releases, persistence, and human and biota exposure to these substances are critical for understanding their impact and for the development of safer, more sustainable chemicals. The search for alternatives to long-chain PFAS, including efforts to find less harmful replacements for fluorinated carboxylic acids, is an ongoing challenge that underscores the need for continued research and cooperation among stakeholders (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Role in Biocatalyst Inhibition

Carboxylic acids, including those structurally similar to 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride, have been identified as inhibitors in microbial fermentation processes. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for the engineering of more robust microbial strains for biotechnological applications. Studies have shown that certain carboxylic acids can damage microbial cell membranes and decrease internal pH, affecting the overall fermentation process. This research highlights the dual role of carboxylic acids as both valuable industrial chemicals and potential inhibitors in bioproduction processes (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILXVLFKNDOPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride

CAS RN

1803584-12-4
Record name 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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